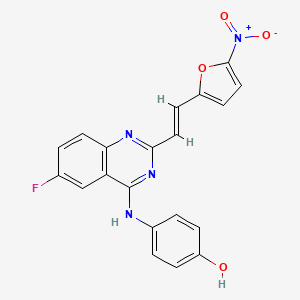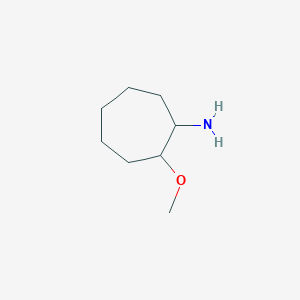![molecular formula C14H22Cl2N4 B12215298 [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12215298.png)
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features both a dimethylamino group and a pyrazole ring. This combination of functional groups makes it an interesting subject for various chemical and biological studies. The compound’s structure allows it to participate in a variety of chemical reactions, making it useful in synthetic chemistry and potentially in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity. It could be used in the design of enzyme inhibitors or activators, contributing to the study of metabolic pathways and disease mechanisms .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(dimethylamino)benzyl][(1H-pyrazol-3-yl)methyl]amine: Lacks the methyl group on the pyrazole ring.
[4-(dimethylamino)benzyl][(1-methyl-1H-imidazol-3-yl)methyl]amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of both the dimethylamino group and the 1-methyl-1H-pyrazole ring in [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine provides a unique combination of electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C14H22Cl2N4 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-17(2)14-6-4-12(5-7-14)10-15-11-13-8-9-18(3)16-13;;/h4-9,15H,10-11H2,1-3H3;2*1H |
InChI Key |
KJCGHNHCMIRJCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine](/img/structure/B12215234.png)

![4-amino-6-anilino-1H-[1,3,5]triazine-2-thione](/img/structure/B12215239.png)
![ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate](/img/structure/B12215240.png)
![N'~1~,N'~7~-bis[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12215242.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215246.png)


![1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine](/img/structure/B12215254.png)
![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B12215257.png)
![3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12215258.png)
![(2,4-dichlorophenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone](/img/structure/B12215259.png)
![6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215260.png)
